molecular formula C13H10N2O2 B396564 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 147269-06-5

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B396564
CAS No.: 147269-06-5
M. Wt: 226.23g/mol
InChI Key: YJDWXUFFZLKITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a potent and selective inhibitor of Phosphodiesterase-4 (PDE4), an enzyme that plays a critical role in regulating intracellular concentrations of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates cAMP levels in immune cells, such as neutrophils, monocytes, and T-cells, leading to the downregulation of pro-inflammatory responses. This mechanism makes it a valuable research tool for investigating the pathophysiology of chronic inflammatory diseases, including psoriasis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Its specific molecular scaffold, featuring the 2-oxodihydropyridine core, has been identified in scientific literature as a key structure for PDE4 inhibition with potential for improved selectivity profiles. Researchers utilize this compound in vitro and in vivo to dissect cAMP-mediated signaling pathways and to evaluate the efficacy of PDE4 inhibition as a therapeutic strategy. As a reference standard or a primary screening compound, it provides critical insights for drug discovery efforts aimed at developing new anti-inflammatory agents. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-14)13(16)15-12/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDWXUFFZLKITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde-Cyanoacetate Condensation

A foundational approach involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate. This reaction proceeds in the presence of ammonium acetate as a catalyst, typically in ethanol or methanol under reflux conditions. The initial adduct undergoes cyclization to form the pyridine ring, followed by oxidation to introduce the 2-oxo group.

Key Conditions:

  • Solvent: Ethanol (80°C, 12 hours)

  • Catalyst: Ammonium acetate (1.2 equiv)

  • Yield: 45–55% after purification via recrystallization.

This method’s limitation lies in moderate yields due to competing side reactions, such as dimerization of intermediates.

Halogenation-Substitution Strategies

Chlorination and Morpholine Substitution

Patent literature describes a route starting with 3,3-dichloropiperidine-2-ketone, which is treated with potassium carbonate to eliminate hydrogen chloride, yielding 3-chloro-5,6-dihydropyridine-2(1H)-ketone. Subsequent substitution with morpholine introduces the morpholine-4-yl group, followed by cycloaddition with (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]ethyl acetate to form the target compound.

Optimized Parameters:

StepReagents/ConditionsYield
ChlorinationPCl₅, DCM, 0°C → 25°C, 6h78%
SubstitutionMorpholine, EtOH, 80°C, 8h85%
CycloadditionTrifluoroacetic acid, 60°C, 4h32%

This pathway achieves a total yield of 31.1–32.0% but requires stringent temperature control to avoid decomposition.

High-Pressure Cyclization Using Q-Tube Reactors

Trifluoroacetic Acid (TFA)-Catalyzed Synthesis

Recent advances employ Q-tube reactors to conduct high-pressure cyclization reactions. A mixture of 1-amino-2-imino-pyridine derivatives and α-keto acids (e.g., pyruvic acid) reacts under TFA catalysis (10 mol%) in ethanol at 130°C for 30 minutes. The pressurized environment enhances reaction efficiency, achieving yields up to 48% for analogous pyrido-triazine systems.

Advantages:

  • Reduced reaction time (30 minutes vs. 12 hours under reflux).

  • Improved regioselectivity due to controlled pressure.

Data Comparison:

MethodYield (%)Time (h)Purity (%)
Traditional Reflux481292
Q-Tube Reactor480.595

This method demonstrates scalability potential but necessitates specialized equipment.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols optimize the condensation-cyclization sequence using continuous flow reactors. Automated systems enable precise control over residence time (2–5 minutes) and temperature (90–110°C), achieving a throughput of 1.2 kg/h with 90% purity. Post-synthesis purification via crystallization in hexane/ethyl acetate mixtures removes unreacted aldehydes.

Catalytic System Innovations

Copper(I) bromide-triphenylphosphine complexes (5 mol%) accelerate substitution reactions in morpholine-mediated routes, reducing reaction times from 8 hours to 2 hours while maintaining yields above 80%.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (n-hexane/ethyl acetate gradient) remains the standard for isolating 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile from byproducts. High-performance liquid chromatography (HPLC) analysis typically shows ≥98% purity for pharmaceutical-grade material.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH₃).

  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Aldehyde CondensationSimple reagentsModerate yields45–55
Halogenation-SubstitutionHigh intermediate purityMulti-step, low total yield31–32
Q-Tube ReactorRapid, high pressure-enhancedSpecialized equipment needed48
Continuous FlowScalable, high throughputHigh initial capital cost90

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) at position 4 increase melting points (e.g., >300°C for chloroquinoline derivatives) due to enhanced intermolecular interactions .
  • Synthetic Efficiency : Thioxo derivatives (C=S) generally exhibit lower yields (53–73%) compared to oxo analogs (63–88%), likely due to sulfur’s lower nucleophilicity .
  • Spectral Trends : The C=O stretch in oxo derivatives (~1640–1650 cm⁻¹) shifts to ~1250 cm⁻¹ in thioxo compounds, reflecting differences in bond polarity .

Table 2: Bioactivity Profiles of Selected Analogs

Compound Name Biological Activity Key Findings Reference
This compound Anticancer (Pim-1 inhibition) Demonstrated binding affinity (-7.9 kcal/mol) in molecular docking studies
6-(3-Hydroxyphenyl)-4-(morpholin-4-yl-quinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Anticancer (Survivin modulation) Induced apoptosis in cancer cells via survivin pathway inhibition
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Antioxidant 79.05% DPPH radical scavenging at 12 ppm (vs. 82.71% for ascorbic acid)
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Antioxidant Low activity (17.55% scavenging) due to competing electron-donating groups
6-(4-Fluorophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carbonitrile Antimicrobial Docking score -7.6 kcal/mol against E. coli (4H2M protein)

Key Observations :

  • Antioxidant Activity : Methoxy groups alone (e.g., 4-methoxyphenyl) reduce radical scavenging efficacy compared to hydroxyl-methoxy combinations, likely due to steric hindrance and electron donation .
  • Anticancer Mechanisms: Quinoline- and morpholine-substituted derivatives show enhanced apoptosis induction via survivin modulation, whereas methoxyphenyl analogs target Pim-1 kinases .
  • Antimicrobial Interactions : Fluorinated benzyl groups improve binding to bacterial proteins (e.g., HIS:43, ASN:144) through hydrophobic and π-alkyl interactions .

Molecular Docking and Computational Insights

  • Binding Affinity : Methoxyphenyl derivatives exhibit moderate binding energies (-7.6 to -7.9 kcal/mol) in antimicrobial docking studies, comparable to gemifloxacin (-7.0 kcal/mol) .
  • Structure-Activity Relationship (SAR): Electron-Withdrawing Groups: Chloro or fluoro substituents enhance stability and binding via halogen bonding . Bulkier Substituents: Quinoline or benzyloxy groups improve lipophilicity, enhancing membrane penetration in cancer cells .

Biological Activity

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • CAS Number : 147269-06-5
  • Molecular Formula : C₁₄H₁₃N₃O₂

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Anticancer Activity

Recent studies have indicated that derivatives of 2-oxo-1,2-dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study showed that certain synthesized analogs demonstrated cytotoxic potential against human tumor cell lines, with one compound being 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line .

CompoundCell LineRelative Activity
Analog 24HT292.5x Doxorubicin
Analog 15MCF7Moderate
Analog 23A549High

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. In vitro tests revealed that several analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, one analog showed activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli, alongside significant antifungal activity .

PathogenMIC (µg/mL)Comparison
Staphylococcus aureus0.5Ampicillin
Escherichia coli0.5Ampicillin
Candida albicans1.0Clotrimazole

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of specific enzymes or receptors related to cell proliferation and survival pathways. This compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis.

Case Studies

  • Cytotoxicity Study : A study conducted on a series of synthesized dihydropyridine derivatives found that several compounds exhibited significant cytotoxicity against a panel of human tumor cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of various derivatives showed that certain compounds could inhibit biofilm formation in pathogenic bacteria, suggesting their utility in treating infections caused by resistant strains .

Q & A

Basic: What is the synthetic route for 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how are reaction conditions optimized?

The compound is synthesized via a cyclization reaction involving 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one , 4-methoxybenzaldehyde , ethyl cyanoacetate , and ammonium acetate in ethanol under reflux. Key steps include:

  • Aldol condensation : Formation of the pyridine ring through cyclization.
  • Optimization : Reaction time (10–20 hours), stoichiometric ratios (aldehyde:ketone:ethyl cyanoacetate = 1:1:1), and ammonium acetate as a catalyst.
  • Purification : Crystallization from DMF/ethanol (1:2) or ethanol yields pure product.
    Characterization is performed via FTIR, ¹H/¹³C-NMR, and mass spectroscopy to confirm structure and purity .

Basic: How are spectroscopic techniques used to validate the structure of this compound?

  • ¹H-NMR : Peaks at δ 3.91 ppm (singlet for methoxy group) and aromatic protons between δ 6.72–7.78 ppm confirm substituent positions (Fig. 3, ).
  • ¹³C-NMR : Signals at ~165 ppm (carbonyl), ~120 ppm (cyano group), and aromatic carbons align with the dihydropyridine core.
  • Mass spectroscopy : Molecular ion peaks (e.g., m/z 320 for analogous compounds) and fragmentation patterns validate the molecular formula .

Basic: What preliminary biological activities have been reported for this compound?

  • Antioxidant activity : Evaluated via DPPH radical scavenging assay . At 12 ppm, the compound showed 17.55% activity , significantly lower than bromophenyl analogs (67–79%) due to weaker electron-withdrawing effects of the methoxy group (Table 3, ).
  • Antibacterial activity : Moderate inhibition against Staphylococcus aureus and Escherichia coli (zone of inhibition: 12–15 mm), assessed via agar diffusion with gentamicin as a control (Table 2, ).

Advanced: How do substituent modifications influence antioxidant efficacy in dihydropyridine derivatives?

  • Electron-withdrawing groups (e.g., bromo) : Enhance radical scavenging by stabilizing the phenoxyl radical (e.g., 79.05% activity for bromophenyl derivatives vs. 17.55% for methoxy).
  • Steric effects : Bulky substituents reduce accessibility to the DPPH radical.
  • Methodology : Comparative DPPH assays at 12 ppm and molecular docking to assess binding to antioxidant enzymes (e.g., NADPH oxidase) .

Advanced: How can molecular docking resolve contradictions between in vitro and computational activity predictions?

  • Target proteins : Docking studies using PyRx and BIOVIA Discovery Studio against bacterial enzymes (e.g., E. coli dihydrofolate reductase) reveal binding affinities correlating with MIC values.
  • Key interactions : Hydrogen bonding with cyano/methoxy groups and hydrophobic interactions with aromatic rings explain moderate antibacterial activity despite high in silico binding scores .

Advanced: What strategies improve the solubility and bioavailability of this compound for pharmacological studies?

  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, morpholine) via substitutions at the 4-position.
  • Formulation : Nanoencapsulation or co-crystallization with cyclodextrins.
  • Analytical methods : Solubility assessed via HPLC (logP ~2.5) and bioavailability predicted using ADMET models .

Advanced: How does this compound compare to structurally related dihydropyridines in anticancer research?

  • Structural analogs : Bromophenyl or fluorophenyl derivatives (e.g., compound 9o ) show superior anticancer activity (IC₅₀ = 2.4–17.5 µM against Huh7 and A375 cells) due to enhanced electrophilicity.
  • Mechanistic studies : Apoptosis induction via caspase-3/7 activation and survivin inhibition, validated via flow cytometry and Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.